3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid
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Overview
Description
3-{(tert-Butoxy)carbonylamino}-3-methylbutanoic acid is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. This compound is characterized by its tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-3-methylbutanoic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the BOC group.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: While the compound itself is relatively stable, the amine and carboxylic acid functionalities can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the amine group.
Major Products:
Deprotected Amine: Removal of the BOC group yields 3-amino-3-methylbutanoic acid.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized, which are useful intermediates in further chemical synthesis.
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, where the BOC group serves as a protecting group for the amine functionality.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor ligands.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostic imaging.
Industry:
Chemical Manufacturing: The compound is used in the production of fine chemicals and specialty chemicals.
Material Science: It finds applications in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
N-Boc-3-amino-3-methylbutanoic Acid: A closely related compound with similar protecting group chemistry.
N-Boc-Valine: Another BOC-protected amino acid used in peptide synthesis.
N-Boc-Glycine: A simpler BOC-protected amino acid used in various synthetic applications.
Uniqueness: 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid is unique due to its specific structure, which combines the BOC protecting group with a branched amino acid backbone. This combination provides unique reactivity and stability, making it particularly useful in the synthesis of complex peptides and other biologically active molecules .
Properties
IUPAC Name |
3-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)11(4,5)7-8(13)14/h7H2,1-6H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGNCMYDMIDOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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